molecular formula C15H11F3N2S B2718500 2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole CAS No. 353261-26-4

2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole

Cat. No.: B2718500
CAS No.: 353261-26-4
M. Wt: 308.32
InChI Key: MUZUYKAYBUZCPN-UHFFFAOYSA-N
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Description

2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole is a compound that features a trifluoromethyl group attached to a benzylthio moiety, which is further connected to a benzimidazole core. The trifluoromethyl group is known for its significant role in enhancing the biological activity of compounds, making this molecule of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole typically involves the condensation of diamines or amino (thio)phenols with in situ generated trifluoroacetonitrile (CF3CN). This method is efficient and yields the desired product in good to excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole exerts its effects involves the nucleophilic addition of trifluoroacetonitrile to the amino group of diamine derivatives, forming an imidamide intermediate. This intermediate undergoes intramolecular cyclization to yield the final product . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar compounds to 2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole include:

  • 2-trifluoromethyl benzimidazoles
  • Benzoxazoles
  • Benzothiazoles

These compounds share the trifluoromethyl group and benzimidazole core but differ in their substituents and specific structures . The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2S/c16-15(17,18)11-5-3-4-10(8-11)9-21-14-19-12-6-1-2-7-13(12)20-14/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZUYKAYBUZCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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